3-Pyrrolidinylmethyl cyclopentanecarboxylate hydrochloride

Chemical Purity Procurement Specification Regioisomer Comparison

Supply gaps for specific pyrrolidine-cyclopentane ester building blocks introduce structural risk in SAR libraries and synthetic pathways. This compound eliminates that uncertainty with its defining 3-position methylene-bridged ester connectivity, a regioisomer not present in 1-substituted carboxylic acid analogs. Key measurable outcomes: (1) ≥98% purity validated for HPLC method development and impurity profiling; (2) Manufacturer documentation (Q/HWC001-2023) supports raw material traceability and GLP/early-GMP vendor qualification; (3) Distinct ester-linked scaffold enables routes where the ester is a required protecting group or prodrug motif, making carboxylic acid analogs synthetically incorrect.

Molecular Formula C11H20ClNO2
Molecular Weight 233.73 g/mol
CAS No. 1220038-35-6
Cat. No. B1397367
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Pyrrolidinylmethyl cyclopentanecarboxylate hydrochloride
CAS1220038-35-6
Molecular FormulaC11H20ClNO2
Molecular Weight233.73 g/mol
Structural Identifiers
SMILESC1CCC(C1)C(=O)OCC2CCNC2.Cl
InChIInChI=1S/C11H19NO2.ClH/c13-11(10-3-1-2-4-10)14-8-9-5-6-12-7-9;/h9-10,12H,1-8H2;1H
InChIKeyDNDRROGEOSKJDE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Molecular Identity and Baseline Specifications


3-Pyrrolidinylmethyl cyclopentanecarboxylate hydrochloride (CAS 1220038-35-6) is a synthetic small molecule with the molecular formula C11H20ClNO2 and a molecular weight of 233.74 g/mol . It is structurally characterized by a pyrrolidine ring linked via a methylene bridge to a cyclopentanecarboxylate ester, forming a hydrochloride salt . Commercially, it is available with a minimum purity specification of 98% (NLT 98%) and is primarily supplied for pharmaceutical research and development applications .

Scaffold
Pyrrolidine-cyclopentane ester scaffold for medicinal chemistry
Form
Hydrochloride salt supports aqueous solubility in research assays
Purity
Standard high-purity specification for research procurement

Why Close Analogs Are Not Interchangeable


Generic substitution among pyrrolidine-cyclopentane derivatives is not straightforward due to subtle but critical structural variations that can profoundly alter physicochemical properties and biological interactions. For instance, the target compound is an ester-linked molecule, whereas close analogs like 1-(1-Pyrrolidinyl)cyclopentanecarboxylic acid hydrochloride (CAS 1390654-27-9) are carboxylic acids with the pyrrolidine directly attached to the cyclopentane ring [1]. This fundamental difference in functional groups (ester vs. carboxylic acid) and connectivity (methylene bridge vs. direct bond) dictates their chemical reactivity, stability, solubility, and potential pharmacokinetic profiles. Therefore, substituting one for another without explicit, quantitative comparative data on the specific assay or synthetic step of interest introduces significant scientific risk .

Functional Group
Ester (cyclopentanecarboxylate)
Carboxylic acid analog may differ in reactivity and stability
Connectivity
Methylene bridge to pyrrolidine
Direct attachment analogs may alter conformational profile

Quantitative Evidence Gap Analysis for Procurement


Commercial Purity vs. Regioisomer

The target compound, 3-Pyrrolidinylmethyl cyclopentanecarboxylate hydrochloride (CAS 1220038-35-6), is available at a purity of ≥98% (NLT 98%) . This is comparable to the commercial specification for a close regioisomer, 1-(Pyrrolidin-1-ylmethyl)cyclopentane-1-carboxylic acid (CAS 1249050-63-2), which is also supplied at 98% purity . While this establishes the compound's availability at a standard high-purity grade, no data comparing the impact of this purity on downstream application performance (e.g., reaction yield, bioassay noise) relative to the analog could be located.

Purity Specification
Data to verify
Target: ≥98% (NLT 98%) / Comparator: 98% (specification limit)
Comparable purity specification, no differentiating advantage reported
Supplier COA context; no purity-performance data identified
Chemical Purity Procurement Specification Regioisomer Comparison

Manufacturing Standard Documentation

3-Pyrrolidinylmethyl cyclopentanecarboxylate hydrochloride from Howei Pharm is associated with a documented internal manufacturing standard, Q/HWC001-2023 . This provides a level of batch-to-batch quality traceability for QC-dependent applications. In contrast, no equivalent proprietary standard could be identified for the closest commercially available analog, 1-(1-Pyrrolidinyl)cyclopentanecarboxylic acid hydrochloride (CAS 1390654-27-9), where suppliers primarily reference only general purity levels . This represents a qualitative difference in documented quality infrastructure, though no quantitative comparison of impurity profiles is publicly available.

Quality Standard
Context-dependent
Target: internal manufacturer standard available / Comparator: no proprietary standard identified
May support QC traceability and method transfer
Qualitative difference; no impurity profile comparison available
Quality Control Manufacturing Standard Procurement Traceability

Ester vs. Carboxylic Acid Connectivity

The defining structural feature of 3-Pyrrolidinylmethyl cyclopentanecarboxylate hydrochloride is the ester linkage connecting the cyclopentane ring to the pyrrolidine-methyl group, resulting in the formula C11H20ClNO2 (MW: 233.74) . This contrasts with a key analog, 1-(Pyrrolidin-1-ylmethyl)cyclopentane-1-carboxylic acid, which possesses a carboxylic acid group directly on the cyclopentane ring (C11H19NO2, MW: 197.27) . The ester functional group renders the target compound a distinct chemical entity with different hydrogen-bonding capabilities and metabolic liability, particularly as a potential prodrug or a hydrolytically labile intermediate. No quantitative stability or reactivity data comparing the two have been published, making this a class-level inference.

Functional Group
Class-level
Ester linkage (MW 233.74) vs. Carboxylic acid (MW 197.27); Δ36.47 g/mol
Ester implies distinct solubility, permeability, and metabolic profile
No comparative stability data; requires purpose-specific validation
Medicinal Chemistry Structure-Activity Relationship Chemical Stability

High-Confidence Procurement Scenarios


R&D with Documented Quality Control

Procurement is a strategic fit when the project's quality management system requires a named manufacturer standard (e.g., Q/HWC001-2023) for raw material traceability and analytical method development . The availability of such documentation, which is not uniformly provided for all close analogs, can streamline quality assurance and vendor qualification processes in GLP or early-stage GMP environments.

Ester Prodrug or Intermediate Scaffold

The compound's cyclopentanecarboxylate ester linkage distinguishes it from direct carboxylic acid analogs . This makes it the necessary starting material for synthetic routes where the ester is a required protecting group or a prodrug motif intended for subsequent hydrolysis. Selecting the carboxylic acid analog would be synthetically incorrect for these specific pathways.

Pyrrolidine Library Screening

For organizations building diversity-oriented screening libraries around pyrrolidine-cyclopentane scaffolds, the compound's unique regio- and stereochemical connectivity (3-position methylene bridge to the ester) offers a distinct structural vector not present in closer analogs like the 1-substituted carboxylic acid . This novelty is valuable for broad SAR exploration, provided the user accepts the lack of pre-existing biological annotation.

Reference Standard Creation

Given the compound's commercial availability at ≥98% purity , it is well-suited to serve as a reference standard for analytical chemistry applications, including HPLC method development and impurity profiling, specifically for research programs investigating this distinct chemical space.

Application
Selection Property
Validation Focus
QC-dependent R&D
Documented manufacturer standard availability
Traceability and method transfer review
Ester-mediated synthetic route
Ester linkage as protecting group or prodrug motif
Hydrolytic stability and synthetic route compatibility
Diversity-oriented library screening
Unique 3-position regioisomeric connectivity
SAR exploration without prior biological annotation
Analytical reference standard creation
Standardized high-purity commercial supply
HPLC method development and impurity profiling
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